7-Methylphenazin-1-ol
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Overview
Description
7-Methylphenazin-1-ol is an organic compound with the molecular formula C13H10N2O. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotectant activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 7-Methylphenazin-1-ol, can be achieved through various methods. Some of the most general approaches include:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method involves the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This involves the use of palladium catalysts for N-arylation reactions.
Multicomponent Approaches: These methods involve the combination of multiple reactants to form the phenazine scaffold.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Methylphenazin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.
Scientific Research Applications
7-Methylphenazin-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methylphenazin-1-ol involves its interaction with molecular targets and pathways within cells. It can act as an electron carrier, facilitating redox reactions that are crucial for cellular processes. The compound’s antimicrobial activity is attributed to its ability to generate reactive oxygen species, which can damage cellular components of pathogens .
Comparison with Similar Compounds
Phenazine: The parent compound of 7-Methylphenazin-1-ol, known for its broad-spectrum biological activities.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa, with antimicrobial properties.
Phenazine-1-carboxylic Acid: Known for its activity against Mycobacterium tuberculosis.
Uniqueness of this compound: this compound is unique due to its specific methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its effectiveness in certain applications compared to other phenazine derivatives .
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
7-methylphenazin-1-ol |
InChI |
InChI=1S/C13H10N2O/c1-8-5-6-9-11(7-8)14-10-3-2-4-12(16)13(10)15-9/h2-7,16H,1H3 |
InChI Key |
CHFLVPPHJPKYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C(=CC=C3)O)N=C2C=C1 |
Origin of Product |
United States |
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